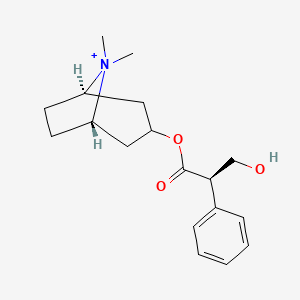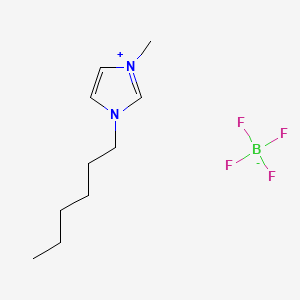
Methyl radical
Vue d'ensemble
Description
Methyl is an organic radical. It derives from a hydride of a methane.
Applications De Recherche Scientifique
Radical-Mediated Enzymatic Methylation
Methylation, a ubiquitous reaction in biological processes, often employs S-adenosylmethionine (SAM) as the methyl donor. Recent discoveries highlight radical SAM methyltransferases (RSMTs) that engage in radical chemistry for methyl transfer, a stark contrast to the traditional SN2 displacement mechanism. These enzymes harness a specialized [4Fe-4S] cluster to split SAM, yielding a 5'-deoxyadenosyl (dAdo) radical. This radical chemistry facilitates a variety of organic substrate transformations, marking a significant deviation from conventional methylation pathways (Zhang, van der Donk & Liu, 2011).
Magnetic Trapping of Cold Methyl Radicals
Methyl radicals have been successfully decelerated and spatially trapped using a magnetic molecular decelerator, leading to a profound implication for the study of cold molecules. This achievement enables further exploration in areas like Bose-Einstein condensation of polyatomic molecules and quantum statistics-governed reactions, showcasing the methyl radical's significance in the study of cold molecular systems (Liu et al., 2016).
Radical SAM Enzymes in Ribosome Methylation
SAM-dependent methyltransferases use an unconventional radical mechanism for methylation, notably in bacteria. These enzymes, utilizing radical SAM (RS) chemistry, perform methylation on carbon atoms that are not inherently nucleophilic. This finding underscores the diverse and intricate nature of radical-based methylation, shedding light on a previously underappreciated aspect of methylation in biological systems (Stubbe, 2011).
Chemical Biology for Protein Modifications
Free radical chemistry, facilitated by metal ions, allows selective chemical modifications in proteins, highlighting radical chemistry's pivotal role beyond conventional biochemical transformations. This approach broadens the potential for introducing diverse functionalities and labels to a wide range of proteins, opening new avenues in protein engineering and functional studies (Yang et al., 2016).
Methylation in Pharmaceutical Research
In pharmaceuticals, the strategic addition of methyl groups, often referred to as the "magic methyl" effect, significantly influences drug properties. The development of methods for direct methylation of C(sp3)–H bonds in drug-like molecules exemplifies the importance of controlled methylation in optimizing drug candidates, highlighting the methyl radical's role in drug development (Vasilopoulos, Krska & Stahl, 2021).
Nickel/Photoredox-Catalyzed Methylation
The methylation of (hetero)aryl chlorides through nickel/photoredox catalysis illustrates the methyl radical's versatility in chemical synthesis. This method showcases the broad functional group compatibility and potential in both early and late-stage methylation, emphasizing the radical's adaptability in various chemical contexts (Kariofillis et al., 2020).
Propriétés
Numéro CAS |
2229-07-4 |
|---|---|
Nom du produit |
Methyl radical |
Formule moléculaire |
CH3 |
Poids moléculaire |
15.035 g/mol |
InChI |
InChI=1S/CH3/h1H3 |
Clé InChI |
WCYWZMWISLQXQU-UHFFFAOYSA-N |
SMILES |
[CH3] |
SMILES canonique |
[CH3] |
Autres numéros CAS |
2229-07-4 |
Synonymes |
methane ion (1-) methyl radical methylium |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B1225888.png)
![N'-[2-[[1-(4-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]-2-furancarbohydrazide](/img/structure/B1225889.png)

![6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[[(4-methylphenyl)thio]methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1225893.png)
![3-chloro-N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1225894.png)
![N-(2-furanylmethyl)-2-(4-oxo-6-phenyl-3-thieno[2,3-d]pyrimidinyl)acetamide](/img/structure/B1225895.png)
![1-[2-[(3-Chloro-4-methoxyphenyl)methylthio]ethyl]-3-phenylthiourea](/img/structure/B1225899.png)
![(3-Amino-4,6-dimethyl-2-thieno[2,3-b]pyridinyl)-(2-chlorophenyl)methanone](/img/structure/B1225901.png)
![1-(Tert-butylamino)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1225902.png)

![1-[2-(4-Chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea](/img/structure/B1225909.png)
![5-Methyl-3-[2-(1-piperidinyl)ethylthio]-[1,2,4]triazino[5,6-b]indole](/img/structure/B1225911.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B1225912.png)
![N-(1-ethyl-2-benzimidazolyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide](/img/structure/B1225914.png)